molecular formula C6H5ClN2O B1417447 N-Hydroxypicolinimidoyl chloride CAS No. 69716-28-5

N-Hydroxypicolinimidoyl chloride

Cat. No. B1417447
CAS RN: 69716-28-5
M. Wt: 156.57 g/mol
InChI Key: XBTPHBYKYXWYOZ-TWGQIWQCSA-N
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Description

N-Hydroxypicolinimidoyl chloride is a chemical compound with the molecular formula C6H5ClN2O . It has an average mass of 156.570 Da and a monoisotopic mass of 156.009033 Da . It is used in research and development .


Synthesis Analysis

The synthesis of N-Hydroxypicolinimidoyl chloride involves several steps. The compound is stored in an inert atmosphere at 2-8°C . The yield of the reaction is 87.1% when N-chloro-succinimide is added to a mixture of compound 288a in DMF at 20 °C . The reaction mixture is then concentrated, and the residue is poured into water. The aqueous phase is extracted with ethyl acetate, and the combined organic phase is washed with brine, dried with anhydrous Na2SO4, filtered, and concentrated in vacuum to give the intermediate compound 288b .


Molecular Structure Analysis

The molecular structure of N-Hydroxypicolinimidoyl chloride is represented by the formula C6H5ClN2O . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

N-Hydroxypicolinimidoyl chloride is a white to light-yellow powder or crystals . The compound has a molecular weight of 156.57 .

Scientific Research Applications

Catalysis in Organic Synthesis N-Hydroxypicolinimidoyl chloride was used in copper-catalyzed hydroxylation of aryl iodides, bromides, or chlorides, facilitating direct transformation to phenols and alkyl aryl ethers. The process exhibited high functional group tolerance and excellent selectivity (Yang et al., 2011).

Ligands in Catalytic Coupling 6-Hydroxypicolinamide ligands, closely related to N-Hydroxypicolinimidoyl chloride, effectively supported Cu-catalyzed couplings of heteroaryl bromides and chlorides with heteroaryl primary amines. This demonstrates the compound's relevance in facilitating complex catalytic processes (Bernhardson et al., 2019).

Analytical Chemistry

Electrochemical Sensor Development N-Hydroxypicolinimidoyl chloride's analog was used in creating a silsesquioxane polymer that stabilized gold nanoparticles, subsequently used in sensors for detecting nitrophenol isomers. This implies the compound's potential in analytical chemistry and sensor development (Silva et al., 2014).

Chemosensor for Cystic Fibrosis Diagnosis A hydrophilic polymeric film incorporating a similar compound to N-Hydroxypicolinimidoyl chloride was used for detecting and quantifying chloride in human sweat. The film's high fluorescence decreased in the presence of chloride, offering a novel approach for diagnosing cystic fibrosis (Vallejos et al., 2018).

Safety And Hazards

N-Hydroxypicolinimidoyl chloride is classified as a dangerous substance. It has hazard statements H301, H302, H311, H314, H315, H319, H331, H335 . Precautionary measures include P260, P261, P264, P280, P301, P303, P304, P305, P310, P330, P331, P338, P340, P351, P353, P361, P363, P405 .

properties

IUPAC Name

(2Z)-N-hydroxypyridine-2-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTPHBYKYXWYOZ-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425437
Record name 2-Pyridinecarboximidoyl chloride, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxypicolinimidoyl chloride

CAS RN

69716-28-5
Record name 2-Pyridinecarboximidoyl chloride, N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a colorless, homogeneous solution of (E)-picolinaldehyde oxime (6.75 g, 55.3 mmol) in N,N-dimethylformamide (55 mL) at room temperature was added N-chlorosuccinimide (7.38 g, 55.3 mmol) portion-wise. After the addition of ˜⅕ of the NCS, the reaction mixture was immersed in an oil bath at 60° C., and the remaining NCS was added portion-wise over 1.5 h. After the addition was complete, the homogeneous reaction mixture was stirred for 60 min. at 60° C. and was then cooled to room temperature. Water (400 mL) was added, and the aqueous mixture was extracted with ether (3×200 mL). The organic layer was collected, washed with water (2×200 mL), washed with a saturated aqueous solution of brine (100 mL), and dried over anhydrous magnesium sulfate. Concentration under reduced pressure afforded N-hydroxypicolinimidoyl chloride (6.45 g, 41.2 mmol, 75% yield) as a tan solid. The compound had an HPLC retention time=0.515 min.—Column: CHROMOLITH® SpeedROD 4.6×50 mm (4 min.); Solvent A=10% MeOH, 90% H2O, 0.1% TFA; Solvent B=90% MeOH, 10% H2O, 0.1% TFA. LC/MS M+1=156.8. 1H NMR (400 MHz, CDCl3) δ ppm 7.37-7.43 (m, 1H), 7.80 (td, J=7.78, 1.76 Hz, 1H), 7.91-7.97 (m, 1H), 8.72 (d, J=4.02 Hz, 1H), and 9.85 (br. s., 1H).
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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